![molecular formula C16H18N4O2 B7511393 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-3-carboxylic acid with piperazine and acetic anhydride.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In inflammation, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In insects, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, including its high purity and stability, as well as its low toxicity. However, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone also has some limitations, such as its limited solubility in water and its potential to degrade over time. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Orientations Futures
For the study of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone include the development of novel derivatives, the investigation of its therapeutic potential, and the exploration of its use in materials science.
Méthodes De Synthèse
The synthesis of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylpyrazole-3-carboxylic acid with piperazine and acetic anhydride, followed by purification through column chromatography. The reaction proceeds through the formation of an intermediate, which is then converted to 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone through a dehydration reaction. This synthesis method has been optimized to yield high purity and high yield of 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various scientific fields. In medicine, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has also been investigated for its potential as an anti-inflammatory and anti-oxidant agent. In agriculture, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been shown to have insecticidal properties against various pests, making it a potential candidate for use in crop protection. In materials science, 1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-[4-(1-phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-9-11-19(12-10-18)16(22)15-7-8-20(17-15)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUOIHDRVHLYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
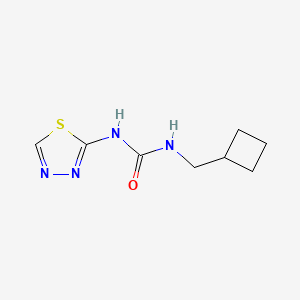
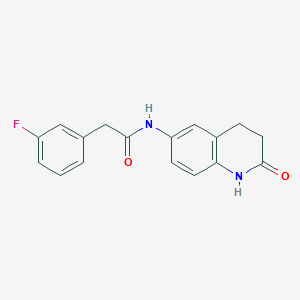
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
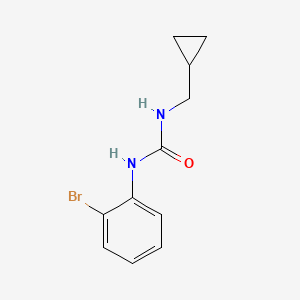
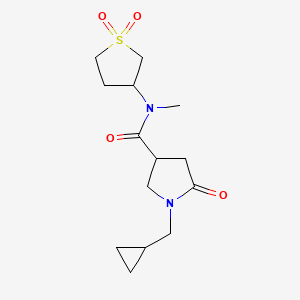
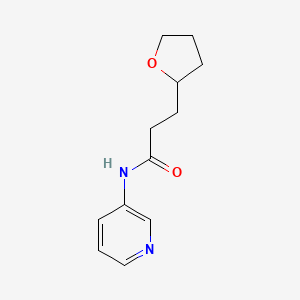
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)